molecular formula C22H21ClN4O4 B12159295 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12159295
M. Wt: 440.9 g/mol
InChI Key: WRGZONOCYYSZDM-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups and heterocyclic rings

    Chemical Name: 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

    Molecular Formula: CHClNO

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide insights based on similar chemical reactions. Researchers typically employ strategies like condensation reactions, cyclizations, and functional group transformations.

Industrial Production:: For industrial-scale production, efficient and scalable methods are crucial. These might involve high-yielding reactions, optimized conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative processes can modify the chromenone ring.

    Substitution: Chlorine substitution reactions may occur.

    Amide Formation: The compound contains an amide group.

    Triazole Ring Formation: The triazole ring is formed via cyclization.

Common Reagents::

    Chlorinating Agents: For chlorine substitution.

    Amidation Reagents: To form the amide bond.

    Triazole Precursors: For triazole ring synthesis.

Major Products::
  • The final compound itself.
  • Intermediates during the synthetic steps.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicine: Investigate its potential as a drug candidate (e.g., antitumor, antimicrobial).

    Chemistry: Explore its reactivity and novel transformations.

    Biology: Study its interactions with biological targets.

Mechanism of Action

Understanding how this compound works is essential:

    Targets: Identify proteins, receptors, or enzymes it interacts with.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to related structures. Its uniqueness lies in the combination of chromenone, triazole, and amide functionalities.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C22H21ClN4O4/c1-13-14(2)22(29)31-17-11-18(16(23)10-15(13)17)30-12-21(28)24-8-5-7-20-26-25-19-6-3-4-9-27(19)20/h3-4,6,9-11H,5,7-8,12H2,1-2H3,(H,24,28)

InChI Key

WRGZONOCYYSZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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